molecular formula C18H16FN3O3 B2379876 Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034396-85-3

Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2379876
CAS RN: 2034396-85-3
M. Wt: 341.342
InChI Key: XCWSAYMIXQFFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds containing a benzofuran moiety have a wide range of biological and pharmacological activities . The specific compound you’re asking about also contains a fluoropyrimidinyl and a piperidinyl group, which could potentially modify its properties and biological activity.

Scientific Research Applications

Synthesis Approaches

A synthetic approach towards a selective CB2 receptor agonist was outlined, starting from 3-hydroxy-4-iodo benzoic acid through a series of steps including palladium-catalyzed tandem intramolecular Heck/Suzuki cross coupling reaction. This compound shows promise for in vivo studies and optimization as a CB2 receptor agonist (Luo & Naguib, 2012).

Structural and Activity Analysis

A novel heterocycle with potential bioactivity was prepared and evaluated for antiproliferative activity. Structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, highlighting the importance of molecular structure in the stability and activity of such compounds (Prasad et al., 2018).

Potential PET Radiotracers

Spirocyclic sigma1 receptor ligands bearing a p-fluorobenzyl residue and various substituents were synthesized, showing subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. These compounds, particularly with cyano group substitutions, displayed promising characteristics for PET tracer development (Maestrup et al., 2009).

Thermal and Structural Properties

The thermal, optical, and structural properties of a specific benzofuran derivative were studied, highlighting the importance of inter and intra-molecular interactions for molecular stability. Such analyses are crucial for understanding the physical properties of potential pharmacological agents (Karthik et al., 2021).

Antiproliferative and MDR Reversal Effects

A series of benzofuran derivatives were synthesized and evaluated for their antiproliferative activity and ability to reverse multidrug resistance in cancer cells. Compounds showed promising results, underscoring the potential for developing effective cancer treatments (Parekh et al., 2011).

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications , suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran derivatives are known to exhibit a variety of biological activities, which suggests that they may interact with their targets in multiple ways .

Biochemical Pathways

Benzofuran derivatives are known to have a wide range of biological and pharmacological applications , indicating that they may affect multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.

Result of Action

Benzofuran derivatives are known to have a wide range of biological and pharmacological applications , suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the photoinduced 6π-electrocyclization of certain benzofuran derivatives has been shown to yield different products under different conditions . This suggests that the action of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone may also be influenced by environmental factors.

Future Directions

Benzofuran derivatives have shown promise in various fields, including antimicrobial therapy . Future research could focus on exploring the properties and potential applications of novel benzofuran derivatives, including “Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone”.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone are not fully understood yet. Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that benzofuran derivatives can undergo photoinduced 6π-electrocyclization .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-13-9-20-18(21-10-13)24-14-5-3-7-22(11-14)17(23)16-8-12-4-1-2-6-15(12)25-16/h1-2,4,6,8-10,14H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWSAYMIXQFFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.